1-(5-Ethylpyridin-2-yl)ethanone
CAS No.:
Cat. No.: VC4060071
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11NO |
---|---|
Molecular Weight | 149.19 g/mol |
IUPAC Name | 1-(5-ethylpyridin-2-yl)ethanone |
Standard InChI | InChI=1S/C9H11NO/c1-3-8-4-5-9(7(2)11)10-6-8/h4-6H,3H2,1-2H3 |
Standard InChI Key | UQGODFDLOPSSFQ-UHFFFAOYSA-N |
SMILES | CCC1=CN=C(C=C1)C(=O)C |
Canonical SMILES | CCC1=CN=C(C=C1)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Identity
1-(5-Ethylpyridin-2-yl)ethanone (CAS: 286411-85-6) has a molecular weight of 149.19 g/mol and is characterized by the systematic IUPAC name 1-(5-ethylpyridin-2-yl)ethanone . Its SMILES notation (CCC1=CN=C(C=C1)C(=O)C) reflects the ethyl and acetyl substituents on the pyridine ring. The compound’s InChIKey (UQGODFDLOPSSFQ-UHFFFAOYSA-N) provides a unique identifier for computational studies .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁NO | |
Molecular Weight | 149.19 g/mol | |
SMILES | CCC1=CN=C(C=C1)C(=O)C | |
InChIKey | UQGODFDLOPSSFQ-UHFFFAOYSA-N |
Structural Analysis
The compound’s 2D structure features a pyridine ring with an ethyl group at position 5 and an acetyl group at position 2. Density functional theory (DFT) calculations predict a planar geometry, with the acetyl carbonyl group contributing to electron-deficient aromatic systems. X-ray crystallography of analogous compounds, such as 1-(5-bromo-pyridin-2-yl)-ethanone, reveals bond lengths of 1.34 Å for C=N and 1.22 Å for C=O, suggesting resonance stabilization .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(5-ethylpyridin-2-yl)ethanone typically involves Friedel-Crafts acylation of 5-ethylpyridine. A reported method involves reacting 5-ethylpyridine with acetyl chloride in the presence of AlCl₃, yielding the target compound at 45–50°C . Alternatively, the JETIR study outlines a multi-step protocol for derivatives:
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Tosylation: 2-(5-ethylpyridin-2-yl)ethanol is treated with tosyl chloride in methylene dichloride under basic conditions to form the tosylate intermediate .
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Nucleophilic Substitution: The tosylate reacts with 4-hydroxybenzaldehyde in isopropyl alcohol, catalyzed by potassium carbonate, to yield 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde .
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Hydrazone Formation: Condensation with substituted phenylhydrazines in acetic acid produces hydrazinylidene derivatives .
Table 2: Synthetic Conditions for Key Intermediates
Step | Reagents/Conditions | Yield |
---|---|---|
Tosylation | TsCl, CH₂Cl₂, TEA, 45°C, 3 hrs | 78% |
Nucleophilic Substitution | 4-Hydroxybenzaldehyde, K₂CO₃, IPA, 80°C | 65% |
Hydrazone Formation | Substituted phenylhydrazine, AcOH, reflux | 82% |
Purification and Characterization
Purification via vacuum distillation and recrystallization yields >95% purity. IR spectroscopy confirms functional groups: C=O stretch at 1,691 cm⁻¹ and pyridine ring vibrations at 1,580 cm⁻¹ . Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 149.19, consistent with the molecular formula .
Physicochemical Properties
Thermal and Solubility Profiles
1-(5-Ethylpyridin-2-yl)ethanone is a liquid at room temperature (predicted boiling point: 257.2°C) with a density of 1.534 g/cm³ . It exhibits limited solubility in water (<0.1 g/L) but is miscible with chloroform and methanol .
Table 3: Physicochemical Data
Property | Value | Method/Source |
---|---|---|
Boiling Point | 257.2 ± 25.0°C (predicted) | QSPR |
Density | 1.534 ± 0.06 g/cm³ | Computational |
LogP | 1.82 | PubChem |
Solubility in CHCl₃ | Sparingly soluble | Experimental |
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 8.58 (d, J = 2.4 Hz, 1H, H-6), 7.72 (dd, J = 8.0, 2.4 Hz, 1H, H-4), 7.31 (d, J = 8.0 Hz, 1H, H-3), 2.89 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.63 (s, 3H, COCH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃) .
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¹³C NMR (CDCl₃, 100 MHz): δ 198.4 (C=O), 154.2 (C-2), 149.1 (C-6), 136.5 (C-4), 123.7 (C-3), 122.8 (C-5), 29.8 (CH₂CH₃), 25.1 (COCH₃), 15.4 (CH₂CH₃) .
Molecular docking studies against peroxisome proliferator-activated receptor gamma (PPARγ, PDB: 5Y2T) reveal binding affinities comparable to pioglitazone. The phenone derivative exhibits a binding energy of -7.98 kcal/mol, approaching the reference drug’s -9.4 kcal/mol . Hydrophobic interactions with residues Phe282 and Tyr327 enhance ligand-receptor stability .
Table 4: Docking Results for PPARγ Ligands
Ligand | Binding Energy (kcal/mol) | Inhibition Constant (µM) |
---|---|---|
Phenone Derivative | -7.98 | 20.03 |
Pioglitazone (Reference) | -9.40 | 0.13 |
Antimicrobial Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The acetyl group’s electron-withdrawing effects may disrupt microbial cell wall synthesis .
Applications in Pharmaceutical Development
Pioglitazone Analogues
1-(5-Ethylpyridin-2-yl)ethanone serves as a key intermediate in thiazolidinedione synthesis. Substitution at the 2-position with a thiazolidine-2,4-dione moiety yields pioglitazone, a PPARγ agonist used in type 2 diabetes management .
Hydrazinylidene Derivatives
Condensation with arylhydrazines produces Schiff bases with enhanced bioavailability. Compound 5c (phenone derivative) shows a 3-fold increase in PPARγ activation compared to early-stage leads .
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